(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7?/m0/s1 |
InChI Key |
CYMRDAUUJQRTGL-GFCOJPQKSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)N |
Canonical SMILES |
C1C2CC(C1C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s,4s Bicyclo 2.2.1 Hept 5 En 2 Amine and Its Chiral Derivatives
Stereoselective and Enantioselective Synthesis Approaches
Achieving the desired (1S,4S) stereochemistry requires carefully controlled synthetic strategies. These methods range from the fundamental construction of the bicyclic system to the separation of enantiomers from a racemic mixture.
Diels-Alder Cycloaddition Pathways for Bicyclic Scaffold Construction
The foundational method for constructing the bicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. mjcce.org.mkresearchgate.netmjcce.org.mkresearchgate.net This reaction typically involves the combination of cyclopentadiene (B3395910) (the diene) with a suitable dienophile. For the synthesis of the target amine, a precursor containing a nitrogen functional group, such as a nitroalkene like (E)-3-methyl-1-nitrobut-1-ene, is used as the dienophile. google.com
The Diels-Alder reaction inherently sets the relative stereochemistry of the substituents on the newly formed six-membered ring. The reaction can lead to both endo and exo products, and controlling this diastereoselectivity is a key challenge. For instance, the reaction between cyclopentadiene and a nitroalkene can produce a mixture of C2-endo-C3-exo and C2-exo-C3-endo isomers. google.com The choice of solvent and catalyst can significantly influence the ratio of these isomers. A solvent study identified hexafluoroisopropanol as highly effective for promoting the Diels-Alder reaction at 40°C, achieving a high endo selectivity with a ratio greater than 21:1. google.com Lewis acids like aluminum chloride (AlCl₃) can also be employed to enhance the regioselectivity towards the desired endo product. Subsequent reduction of the nitro group, often through catalytic hydrogenation, yields the target amine. google.com
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| BF₃·Et₂O | 0 | 24 | 78 | 85:15 |
| AlCl₃ | -10 | 12 | 85 | 92:8 |
| TiCl₄ | 25 | 48 | 65 | 75:25 |
| Data from a study on Lewis acid catalysts in Diels-Alder reactions for similar bicyclic systems, demonstrating the impact on yield and stereoselectivity. |
Chiral Auxiliary-Mediated Strategies for Enantiocontrol
To induce enantioselectivity in the Diels-Alder reaction, chiral auxiliaries are often employed. google.com These are chiral molecules that are temporarily attached to the dienophile. The steric and electronic properties of the auxiliary direct the approach of the diene, favoring the formation of one enantiomer of the product over the other. google.com
For example, an acrylate (B77674) derivative can be attached to a chiral acetal, which then serves as the chiral auxiliary. sfu.ca In a diethylaluminum chloride-promoted Diels-Alder reaction with cyclopentadiene, this strategy has been shown to achieve a high diastereomeric ratio of 91:9. sfu.ca After the cycloaddition, the auxiliary is cleaved, yielding the enantiomerically enriched bicyclic product. This approach allows for the synthesis of enantiopure variants with greater than 99% enantiomeric excess.
Enantiomeric Resolution and Chiral Separation Techniques
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are necessary to isolate the desired (1S,4S) isomer.
A classic method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as D-tartaric acid. The resulting products are diastereomers, which have different physical properties (like solubility) and can be separated by fractional crystallization.
In a reported resolution, racemic 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide was treated with D-tartaric acid in ethanol. This allowed for the isolation of the (1R,2S,3R,4S)-diastereomeric salt, achieving an optical purity of 99%. However, a significant drawback of this method is its limited theoretical maximum yield (often around 35-40%) and the large volumes of solvent required. Another approach involves the N-acylation of the racemic amine followed by reaction with a chiral resolving agent like (+)-α-methyl-benzylamine to form separable diastereomeric salts. google.com
A more modern and efficient technique for separating enantiomers is chiral chromatography, particularly Supercritical Fluid Chromatography (SFC). researchgate.netnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique often provides faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.govoup.com
For the separation of bicyclo[2.2.1]hept-5-en-2-amine enantiomers, direct separation can be challenging. To facilitate detection and improve separation, the amine is often derivatized with a UV-active protecting group, such as a 4-nitrobenzyl (pNZ) carbamate (B1207046). acs.org The resulting carbamate enantiomers can then be effectively separated on a preparative scale using chiral SFC with polysaccharide-based chiral stationary phases (CSPs), such as AD-H columns. google.comacs.org This method has been successfully used to obtain multigram quantities of the individual enantiomers with high enantiomeric purity. acs.org
| Chiral Stationary Phase | Mobile Phase Modifier | Result |
| OJ-H, AS-H, IC, OD-H | MeOH, MeOH + 1% TFA, MeOH + 0.05% Et3N, iPrOH | No separation observed for underivatized amine google.com |
| AD-H | iPrOH | Separation of four stereoisomers of the nitro precursor was observed, but with peak overlap google.com |
| Multiple CSPs | Various | Successful separation of N-protected derivatives (e.g., pNZ, Cbz, FMOC) acs.org |
| Summary of findings from chiral SFC screening for a related bicyclic amine and its precursors. google.comacs.org |
Functional Group Transformations and Derivatization
Once the desired (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine is obtained in its enantiomerically pure form, the primary amine group serves as a versatile handle for a wide range of chemical modifications. aaronchem.com These transformations are crucial for building more complex molecules for various applications.
The amine can readily participate in reactions such as:
Alkylation: Reaction with epoxides, like 2-[(2-allylphenoxy)methyl]oxirane, leads to monoalkylation products, forming new aminoalcohols. researchgate.net
Acylation: Treatment with acylating agents like p-methylbenzoyl chloride or p-nitrophenylsulfonyl chloride yields the corresponding amides and sulfonamides. researchgate.net
Carbamate and Urea Formation: Reaction with chloroformates or isocyanates can be used to form carbamates and ureas, respectively. For example, reaction with ethyl chloroformate can lead to cyclized products like methylene-bridged hexahydro-3,1-benzoxazin-2(1H)-ones. researchgate.net
Reductive Amination: The amine can be used in reductive amination reactions to form more complex secondary or tertiary amines. aaronchem.com
Nucleophilic Substitution: The amine acts as a nucleophile in substitution reactions. aaronchem.com
These transformations allow the chiral bicyclic scaffold to be incorporated into a diverse array of larger, more complex structures, making it a valuable building block in synthetic chemistry. aaronchem.comevitachem.com
Amination Reactions for Bicyclic Amine Formation
The introduction of an amine group onto the bicyclo[2.2.1]heptene framework can be achieved through several synthetic strategies. These methods often begin with the construction of the bicyclic core via a Diels-Alder reaction, followed by the formation of the amine functionality.
A prevalent method for creating the bicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. google.comacs.org A common pathway involves the use of a nitroalkene as the dienophile. For instance, the reaction of cyclopentadiene with (E)-3-methyl-1-nitrobut-1-ene leads to the formation of 5-isopropyl-6-nitrobicyclo[2.2.1]hept-2-ene. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, yields the corresponding amine. google.com This process generates a mixture of endo and exo isomers, which may require separation.
Another established route is through the reduction of an oxime. The synthesis can start from a ketone precursor, such as bicyclo[2.2.1]hept-2-en-7-one, which is then converted to its oxime derivative. The oxime can subsequently be reduced to the primary amine using various reducing agents. acs.org
The use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, provides a versatile platform for the synthesis of bicyclic amines and their precursors. researchgate.net This lactam can be subjected to hydrolysis to yield the corresponding γ-amino acid. google.com A key advantage of this approach is the potential for enantioselectivity. Stereoselective enzymatic hydrolysis of the racemic Vince lactam using lipase (B570770) enzymes has been demonstrated to produce the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid, a valuable intermediate, in high enantiomeric excess. google.com
Given that many synthetic routes yield racemic mixtures, chiral resolution is a critical step to isolate the desired enantiomer. This can be accomplished through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by fractional crystallization. mdpi.com Alternatively, the amine can be derivatized with a protecting group to enable separation by chiral chromatography techniques, such as chiral supercritical fluid chromatography (SFC). google.comacs.org
Table 1: Comparison of Synthetic Strategies for Bicyclic Amine Formation
| Synthetic Strategy | Key Precursor(s) | Key Reaction(s) | Stereocontrol | Reference(s) |
|---|---|---|---|---|
| Nitroalkene Reduction | Cyclopentadiene, Nitroalkene | Diels-Alder, Nitro Reduction | Often produces diastereomeric mixtures requiring separation. | google.com |
| Oxime Reduction | Bicyclic Ketone | Oximation, Reduction | Dependent on the stereoselectivity of the reduction step. | acs.org |
| Vince Lactam Hydrolysis | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic Hydrolysis | High enantioselectivity can be achieved with enzymes. | researchgate.netgoogle.com |
| Chiral Resolution | Racemic Amine | Diastereomeric Salt Formation, Chiral Chromatography | Effective for separating enantiomers post-synthesis. | google.commdpi.comacs.org |
Post-Synthetic Functionalization of the Amine Moiety
The primary amine group of this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications to generate diverse chiral derivatives. These modifications are crucial for tuning the properties of the molecule for various applications.
A common transformation is N-acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form stable amides. google.com This reaction is often used to introduce a variety of substituents or to prepare derivatives for biological screening.
The amine can also participate in nucleophilic substitution reactions . For example, it can react with epoxides to yield amino alcohols. researchgate.net The regioselectivity of the epoxide ring-opening is an important consideration in these reactions.
To facilitate multi-step syntheses or to enhance the efficiency of certain reactions, the amine group is often protected. A variety of amine protecting groups , such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-nitrobenzyl carbamate (pNZ), can be employed. mdpi.comacs.org These protecting groups can be selectively removed under specific conditions, allowing for further functionalization at other sites of the molecule. The choice of protecting group can also be instrumental in enabling effective chiral separation of racemic mixtures. acs.org
Furthermore, the amine can undergo N-alkylation to produce secondary and tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones.
The presence of the amine functionality also opens pathways to the synthesis of more complex heterocyclic structures . Through condensation and cyclization reactions with appropriate bifunctional reagents, the bicyclic amine can be incorporated into a variety of ring systems, leading to novel compounds with potential biological activity. rsc.orgresearchgate.net
Table 2: Examples of Post-Synthetic Functionalization Reactions
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| N-Acylation | Acyl chloride, Anhydride | Amide | google.com |
| Nucleophilic Substitution | Epoxide | Amino alcohol | researchgate.net |
| N-Protection | Boc2O, Cbz-Cl | Carbamate | mdpi.comacs.org |
| N-Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | - |
| Heterocycle Formation | Bifunctional Reagents | Fused/Spiro Heterocycles | rsc.orgresearchgate.net |
Computational and Theoretical Chemistry Studies on 1s,4s Bicyclo 2.2.1 Hept 5 En 2 Amine Systems
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical calculations have been instrumental in elucidating the mechanisms of reactions involving bicyclo[2.2.1]heptene amine derivatives, particularly in their reactions with epoxides. These studies help explain experimentally observed product distributions and reactivity differences.
The investigation of reaction mechanisms relies heavily on the characterization of transition states (TS). For the aminolysis of epoxides by bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, quantum-chemical calculations have been used to model the geometries of these high-energy structures. researchgate.net
In a study of the reaction between ((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methanamine and various epoxides, the geometry of transition states was modeled based on parameters from a simpler model reaction (methylamine with oxirane). researchgate.net The starting geometries for TS localization involved setting the forming nitrogen-carbon (N-C) bond length and the breaking oxygen-carbon (O-C) bond length to specific values, such as 1.782 Å and 1.999 Å, respectively. researchgate.net This approach allows for the efficient location of the complex transition state structures on the potential energy surface. The features of the reaction mechanism were further considered using quantum-chemical calculations at the PCM/B3LYP/6-3aG(d) level of theory. researchgate.net These calculations reveal key interatomic distances in the transition state structures for the formation of different aminoalcohol products. researchgate.net
Activation energy (ΔE≠) calculations are crucial for predicting the probability of different reaction pathways. Theoretical studies on the reaction of ((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methanamine with epoxides have shown that computational methods can successfully explain experimental outcomes. researchgate.net
For instance, calculations indicated a low probability for the formation of products where the amine reacts with certain epoxides in a 1:2 ratio, which was attributed to significant steric hindrance at the reaction center. researchgate.net This theoretical finding aligned with experimental data where only the 1:1 reaction product was observed. researchgate.net The calculated activation barriers for the interaction of the amine with one epoxide at a 1:2 ratio were found to be 11.6–27.7 kJ/mol higher than for the 1:1 ratio. researchgate.net
An algorithm combining conformational searches with activation energy calculations has been employed to assess the likelihood of various reaction channels. researchgate.net This multi-step computational procedure involves:
A conformational search of the reaction intermediate using the Molecular Mechanics (MMX) approach. researchgate.net
Construction of transition state and pre-reaction complex structures based on the identified conformers. researchgate.net
Calculation of activation energies to identify the most probable reaction pathways. researchgate.net
The table below presents a summary of calculated activation barriers for the reaction of the amine derivative with an epoxide, illustrating the impact of reactant ratios.
| Reactants | Reactant Ratio (Amine:Epoxide) | Calculated Activation Barrier (kJ/mol) | Key Finding |
|---|---|---|---|
| ((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methanamine + Epoxide 8 | 1:1 | Reference Value | Reaction proceeds as observed experimentally. |
| ((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methanamine + Epoxide 8 | 1:2 | Higher by 11.6 - 27.7 | Higher energy barrier due to steric hindrance prevents reaction, consistent with experiments. researchgate.net |
Electron Density Distribution Analysis
Direct computational studies focusing on the electron density distribution of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine are not extensively documented in the surveyed literature. However, such analyses are critical for understanding the electronic properties that govern reactivity and intermolecular interactions in related molecules. For instance, studies on related amino alcohol derivatives have utilized electron density distribution analysis to investigate proton affinity. In other substituted bicyclo[2.2.1]heptane systems, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to interpret chiroptical spectra, which provides insight into ground and excited-state electronic properties. researchgate.net These computational methods allow for the analysis of how electron density shifts during chemical processes or upon electronic excitation, which is fundamental to explaining the regioselectivity and stereoselectivity of reactions. mdpi.com
Conformational Analysis and Stereochemical Modeling
The rigid bicyclic structure of the norbornene framework significantly limits the conformational freedom compared to acyclic amines. However, computational modeling is essential for understanding the subtle conformational preferences and their influence on reactivity.
For derivatives like ((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methanamine, computational algorithms begin with a conformational search using methods like Molecular Mechanics (MMX) to identify stable conformers of reaction intermediates. researchgate.netresearchgate.net This step is foundational for subsequent, more accurate, quantum chemical calculations of reaction pathways. researchgate.net The synthesis of conformationally restricted amino acids based on the bicyclo[2.2.1]heptane skeleton is an area of interest, as the rigid scaffold is a tool to reduce the number of possible molecular conformations. uni-regensburg.de
The stereochemistry of products from reactions involving these bicyclic systems can be complex. The determination of the relative and absolute configuration of diastereomers often requires a combination of experimental techniques, like X-ray diffraction and 2D NMR, and computational modeling. nih.gov For example, X-ray diffraction studies on diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide (B87167) definitively established the relative configuration at the chiral centers, which was then correlated with NMR results. nih.gov Such combined experimental and theoretical approaches are vital for the unambiguous stereochemical assignment of complex bicyclic molecules.
Advanced Applications in Stereoselective Organic Synthesis
Chiral Organocatalysis Utilizing Bicyclic Amine Derivatives
The development of organocatalysis has provided a powerful alternative to metal-based catalysts for asymmetric synthesis. Chiral amines, in particular, are central to this field, activating substrates through the formation of transient iminium or enamine intermediates. Derivatives of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine, with their fixed stereochemistry and structural rigidity, are well-suited for creating a highly organized chiral environment around the reactive center, leading to high levels of enantioselectivity.
Applications in Multicomponent Reactions (e.g., Biginelli Reaction)
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), has been a key target for asymmetric catalysis due to the significant biological activities of the resulting heterocyclic scaffolds. nih.gov
Chiral derivatives of the bicyclo[2.2.1]heptane framework have been successfully employed as organocatalysts in asymmetric Biginelli reactions. For instance, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been investigated as catalysts for this transformation. umich.edu These catalysts utilize the chiral diamine scaffold to control the facial selectivity of the key imine formation and subsequent cyclization steps. The rigid bicyclic structure positions the substrates in a specific orientation, effectively guiding the stereochemical outcome of the reaction. Research in this area has demonstrated the potential of these catalysts to produce DHPMs with moderate to good enantioselectivity.
| Catalyst Structure | Aldehyde | β-Ketoester | Urea | Yield (%) | ee (%) |
| (1S,4S)-diazabicyclo[2.2.1]heptane derivative | Benzaldehyde | Ethyl acetoacetate | Urea | 75 | 68 |
| (1S,4S)-diazabicyclo[2.2.1]heptane derivative | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 82 | 71 |
| (1S,4S)-diazabicyclo[2.2.1]heptane derivative | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 90 | 75 |
| This table presents representative data on the performance of bicyclic amine derivatives in the asymmetric Biginelli reaction. |
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. thieme-connect.de Chiral primary and secondary amines are widely used as organocatalysts to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack via enamine or iminium ion intermediates. mdpi.com The bicyclo[2.2.1]heptane scaffold, when incorporated into catalyst design, offers a robust platform for inducing high enantioselectivity.
While direct application of the parent this compound is less common, its structural motifs are found in more complex organocatalysts. These catalysts leverage the amine's ability to form a chiral iminium ion with an α,β-unsaturated aldehyde. The rigid bicyclic framework shields one face of the dienophile, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. This strategy has been effective in the conjugate addition of various nucleophiles, including malonates, nitroalkanes, and thiols, to enals and enones, often achieving high yields and excellent enantiomeric excesses.
Chiral Auxiliary Roles in Borolidine-Induced Reductions
Beyond catalysis, chiral bicyclic amines can function as effective chiral auxiliaries. In this capacity, the amine is temporarily incorporated into the reacting molecule to direct the stereochemical course of a subsequent transformation. An interesting application involves the use of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives as chiral ligands in the asymmetric reduction of ketones. researchgate.net
In this methodology, the chiral diamine derivative reacts with borane to form a chiral borolidine species in situ. This complex then serves as a chiral reducing agent for prochiral ketones, such as propiophenone. The rigid bicyclic ligand creates a well-defined chiral pocket around the boron center, which dictates the trajectory of hydride delivery to the ketone. This controlled approach enables the formation of one enantiomer of the corresponding alcohol over the other. Although initial studies with certain derivatives showed modest enantiomeric excess, they successfully demonstrated the viability of using this scaffold to induce chirality in borane-mediated reductions. researchgate.net
| Chiral Auxiliary | Ketone | Product | Yield (%) | ee (%) |
| (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivative | Propiophenone | 1-Phenyl-1-propanol | 95 | 18 |
| This table shows the results from a borolidine-induced reduction using a bicyclic amine derivative as a chiral auxiliary. researchgate.net |
Chiral Source and Transfer in Complex Reaction Sequences
The inherent chirality of this compound and its derivatives makes them excellent starting materials for the synthesis of other chiral molecules. The bicyclic framework can act as a temporary scaffold, transferring its stereochemical information to a new molecule before being removed.
Traceless Chirality Transfer Mechanisms
A sophisticated application of chiral auxiliaries is "traceless" chirality transfer, where the auxiliary directs the formation of stereocenters in a product and is subsequently removed without leaving any structural trace of its presence. Derivatives of bicyclo[2.2.1]hept-5-ene have proven to be exceptional for this purpose. The key to their utility is the strained olefin, which allows the bicyclic core to be removed via a retro-Diels-Alder reaction.
In a notable example, a norbornene β-amino acid derivative was used as a chiral source to synthesize enantiomerically pure pyrimido[2,1-a]isoindoles. researchgate.net The process involves first using the chiral amine to construct a more complex heterocyclic system where the stereochemistry of the bicyclic scaffold controls the formation of new asymmetric centers. Once the desired stereochemistry is set, the molecule is subjected to thermal or microwave-induced retro-Diels-Alder reaction, which causes the bicyclic framework to be released as cyclopentadiene (B3395910), leaving behind the enantiomerically enriched target molecule. This elegant strategy allows the chirality from the starting amine to be effectively "transferred" to the final product. researchgate.net
Domino Ring-Closure and Cycloreversion Reactions
The concept of traceless chirality transfer is often executed within complex domino reaction sequences. These sequences involve multiple bond-forming events occurring consecutively in a single pot, often initiated by a single event. The combination of a domino ring-closure with a subsequent cycloreversion (retro-Diels-Alder) reaction represents a powerful synthetic strategy. nih.gov
Using derivatives of 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, researchers have developed protocols where the chiral amine first participates in a domino reaction with an oxocarboxylic acid to form a complex, polycyclic intermediate. researchgate.netcore.ac.uk The stereochemistry of the starting bicyclic amine dictates the diastereoselectivity of this ring-closure process. The crucial final step is a cycloreversion reaction, typically a retro-Diels-Alder, which expels cyclopentadiene and reveals the final, enantiomerically pure heterocyclic product. This sequence efficiently translates the stereochemical information of the simple bicyclic amine into a complex, chiral scaffold in a highly controlled and efficient manner. researchgate.net
Strategic Utilization of Bridged-Ring Systems in Sustainable Synthetic Methodologies
The imperative to develop environmentally benign and resource-efficient chemical processes has positioned sustainable synthetic methodologies at the forefront of modern organic chemistry. In this context, bridged-ring systems, such as those derived from this compound, offer a unique and powerful platform for advancing green chemistry principles in stereoselective organic synthesis. The inherent structural rigidity and conformational constraints of these bicyclic scaffolds provide a predictable and controllable environment for asymmetric transformations, leading to high levels of stereoselectivity. This intrinsic feature often translates to cleaner reactions, higher yields of the desired stereoisomer, and a reduction in the need for complex purification steps, thereby minimizing waste generation.
The strategic incorporation of bridged-ring systems into synthetic routes aligns with several key principles of green chemistry. Their use as chiral auxiliaries or ligands in catalytic processes can significantly enhance atom economy. For instance, the Diels-Alder reaction, a common method for constructing the bicyclo[2.2.1]heptane framework, is itself an atom-economical cycloaddition where all atoms from the reactants are incorporated into the product mdpi.com. Furthermore, the development of recyclable catalysts based on these chiral scaffolds is an active area of research, aiming to reduce the consumption of precious metals and reagents bath.ac.ukrsc.org.
Biocatalysis represents another cornerstone of sustainable synthesis where bridged-ring systems play a crucial role. The enzymatic resolution of precursors to chiral bicyclic amines is a well-established green method for obtaining enantiomerically pure starting materials. For example, the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one provides a highly efficient route to the enantiopure lactam, a key intermediate in the synthesis of various bioactive molecules acs.orgscispace.comgoogle.com. This biocatalytic approach avoids the use of harsh chemical resolving agents and often proceeds under mild, aqueous conditions.
The application of this compound and its derivatives as organocatalysts or as ligands in metal-catalyzed reactions demonstrates their potential in promoting sustainable synthetic methods. The defined three-dimensional structure of the bicyclic framework allows for precise control over the spatial arrangement of reactants, leading to highly selective transformations. This is particularly valuable in the synthesis of complex molecules such as pharmaceuticals and natural products, where achieving the correct stereochemistry is critical for biological activity openaccessgovernment.org.
Recent advancements have also focused on the use of these chiral amines in reactions that utilize greener solvents, such as water or ionic liquids, further enhancing the environmental profile of the synthetic process. The development of water-mediated Diels-Alder reactions, for instance, showcases a move towards more sustainable reaction conditions for the synthesis of bicyclic compounds mjcce.org.mk.
The following table provides representative data on the application of chiral bicyclic amines in asymmetric synthesis, highlighting the high yields and enantioselectivities that can be achieved, which are hallmarks of sustainable and efficient chemical processes.
| Reaction Type | Chiral Ligand/Auxiliary | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Solvent |
|---|---|---|---|---|---|---|
| Asymmetric Diels-Alder | This compound derivative | Methacrolein and Cyclopentadiene | (1S,2R,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 87 | 62 | CH2Cl2 |
| Asymmetric 1,2-Addition | Rh(I)/Bicyclo[2.2.1]heptadiene derivative | Imine | α-Chiral Amine | High | Up to 98 | Not Specified |
| Asymmetric Michael Addition | Thiourea derivative of 2-azabicyclo[2.2.1]heptane | Nitrostyrene and Dimethyl malonate | Chiral nitroalkane | 95 | 92 | Toluene |
The continued exploration and strategic implementation of bridged-ring systems derived from compounds like this compound are poised to make significant contributions to the development of more sustainable and efficient methods for stereoselective organic synthesis.
Analytical and Spectroscopic Characterization Techniques for Bicyclic Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each proton and carbon atom can be mapped out.
The ¹H NMR spectrum of bicyclo[2.2.1]hept-5-en-2-amine derivatives displays characteristic signals corresponding to the unique protons in the bicyclic framework. rsc.org The olefinic protons (H-5 and H-6) typically appear as a multiplet in the downfield region, around 6.0-6.6 ppm. The bridgehead protons (H-1 and H-4) and the proton attached to the amine-bearing carbon (H-2) resonate in the range of 2.5-3.5 ppm. rsc.orgnih.gov The methylene (B1212753) bridge proton (H-7) and the remaining protons on the saturated carbons of the ring structure are generally observed in the upfield region of the spectrum. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The olefinic carbons (C-5 and C-6) are typically found in the 130-140 ppm range. rsc.org The carbons bonded to the nitrogen (C-2) and the bridgehead carbons (C-1 and C-4) appear in the midfield region, while the remaining sp³ hybridized carbons of the bicyclic system are located in the upfield region of the spectrum. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Bicyclo[2.2.1]hept-5-ene Core in Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1, H-4 (Bridgehead) | 2.9 - 3.1 | 46.0 - 48.0 |
| H-2 (Amine-bearing) | 2.9 - 3.1 | 53.0 - 55.0 |
| H-5, H-6 (Olefinic) | 6.0 - 6.6 | 132.0 - 139.0 |
| H-7 (Methylene bridge) | 1.3 - 1.5 | 45.0 - 49.0 |
Note: Exact chemical shifts can vary depending on the solvent and specific derivatization of the amine group.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. For instance, the olefinic protons would show cross-peaks to the bridgehead protons, and the H-2 proton would show correlations to its neighbors. science.gov
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors to show entire spin systems, which is particularly useful for mapping out the coupled protons within the bicyclic framework.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. science.gov Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing a direct link between the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. science.gov HMBC is crucial for piecing together the entire carbon skeleton by, for example, showing correlations from the olefinic protons to the bridgehead carbons, or from the protons on C-2 to adjacent carbons in the ring. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identificationpleiades.onlineambeed.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching (primary amine) | 3300-3500 (two bands) |
| N-H (Amine) | Bending | 1590-1650 |
| C=C (Olefin) | Stretching | 1640-1680 |
| =C-H (Olefin) | Stretching | 3010-3100 |
The presence of two bands in the N-H stretching region is indicative of a primary amine (-NH₂). The C=C stretching absorption confirms the presence of the double bond within the bicyclic system. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysisharvard.edupleiades.onlineambeed.com
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.
A characteristic fragmentation pathway for norbornene-type structures is the retro-Diels-Alder reaction. researchgate.net This process would result in the cleavage of the bicyclic ring into two smaller, stable fragments. In the case of this compound, this would likely lead to the formation of cyclopentadiene (B3395910) and a vinyl amine cation. Another common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragmentation Pathway | Key Fragment |
|---|---|
| Molecular Ion | [C₇H₁₁N]⁺ |
| Retro-Diels-Alder | Cyclopentadiene and [C₂H₄N]⁺ |
The exact fragmentation pattern can provide confirmatory evidence for the proposed structure.
X-ray Crystallography for Absolute Stereochemical Assignment
While NMR, IR, and MS can elucidate the connectivity and functional groups of the molecule, X-ray crystallography on a suitable crystalline derivative is the gold standard for the unambiguous determination of its absolute stereochemistry. researchgate.netnih.gov
For a chiral molecule like this compound, obtaining a single crystal of the parent compound or a suitable derivative allows for the collection of X-ray diffraction data. thieme-connect.de The analysis of this data provides a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms. nih.gov
The determination of the absolute configuration (i.e., distinguishing between the (1S,4S) enantiomer and its (1R,4R) counterpart) is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the crystal structure. thieme-connect.de Alternatively, the amine can be derivatized with a chiral auxiliary of known absolute configuration, and the stereochemistry of the resulting diastereomer can be determined by X-ray crystallography, thereby inferring the absolute configuration of the original amine. researchgate.netacs.org This technique has been successfully used to confirm the absolute configuration of related bicyclo[2.2.1]heptan-2-endo-amines. acs.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine to ensure enantiomeric purity?
- Methodology : Use chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric catalysis. For example, in related bicyclic amines, enantioselective synthesis has been achieved using chiral phosphine ligands in catalytic hydrogenation . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess. Safety protocols for handling reactive intermediates (e.g., epoxides) should align with guidelines for air-sensitive compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow GHS hazard classifications (e.g., H315 for skin irritation). Use PPE (gloves, goggles), ensure ventilation, and store under inert gas (N₂/Ar) to prevent degradation. Emergency measures include immediate decontamination with water and consultation with occupational health experts, as outlined in safety data sheets .
Q. How can the reactivity of this compound with epoxides be systematically studied?
- Methodology : Design kinetic experiments using stoichiometric ratios (1:1 or 1:2 amine:epoxide) under controlled conditions (temperature, solvent polarity). Monitor reaction progress via NMR or LC-MS to identify intermediates (e.g., amino alcohols) and quantify product distributions . Computational modeling (DFT) can predict regioselectivity in nucleophilic ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the divergent product distributions in reactions of this compound with substituted epoxides?
- Methodology : Perform isotopic labeling (e.g., ¹⁸O in epoxides) to track nucleophilic attack pathways. Compare steric and electronic effects using substituent-varied epoxides (e.g., aryl vs. alkyl). Studies on analogous bicyclic amines show that bulky substituents favor 1:1 adducts due to steric hindrance, while electron-deficient epoxides promote 1:2 oligomerization .
Q. How does the bicyclic framework influence the compound’s application in asymmetric catalysis?
- Methodology : Functionalize the amine with chiral auxiliaries (e.g., phosphine ligands) and test in stereoselective Diels-Alder or Michael addition reactions. For example, structurally similar bicyclo[2.2.1]heptane derivatives have been used in chiral GAP catalysts, achieving >90% enantiomeric excess in asymmetric syntheses . X-ray crystallography can elucidate ligand-substrate interactions.
Q. What strategies enable the incorporation of this compound into bioactive or materials science applications?
- Methodology : Derivatize the amine via acylation or alkylation to create conjugates (e.g., acetic acid derivatives for metal chelation) . In materials science, copolymerization with monomers like styrene or crosslinking with epoxides can enhance thermal stability. For PET tracers, radiolabeling via silicon-based linkers has been demonstrated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
